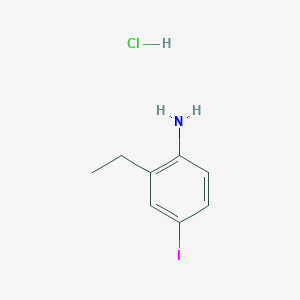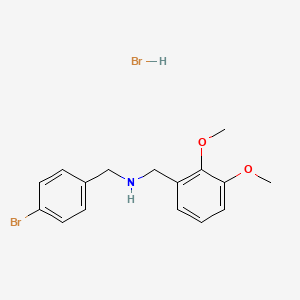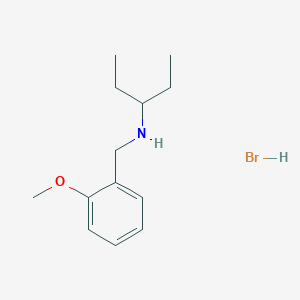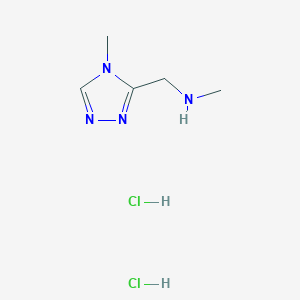amine hydrobromide CAS No. 1609407-73-9](/img/structure/B3107374.png)
[2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide
Übersicht
Beschreibung
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-45-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding Characteristics
Research has explored the structural properties of related compounds to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For example, in a study examining a similar molecule, the interactions and bonding characteristics between different groups within the molecule were analyzed, providing insights into its molecular structure and stability (Butcher et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide” have been reported. For instance, studies have been conducted on the synthesis of related N4O3 amine phenol ligands and their complexes, which offer valuable information for understanding the synthetic routes and characteristics of similar compounds (Liu et al., 1993).
Catalytic and Chemical Reactions
Research involving the use of related compounds in catalytic and chemical reactions has been conducted. For example, the electrophilic amination of catecholboronate esters, which are intermediates in the synthesis of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been studied. This research provides insights into the reaction mechanisms and potential applications of these compounds in various chemical processes (Knight et al., 1997).
Potential Pharmacological Applications
There have been studies exploring the potential pharmacological applications of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For instance, research on the synthesis of 1,2,4‐triazole derivatives and their biological activities, including anti-lipase and anti-urease effects, provides valuable insights into the potential therapeutic applications of these compounds (Bekircan et al., 2014).
Applications in Biochemical Studies
Studies involving the use of similar compounds in biochemical and enzymatic processes have been conducted. For instance, research on amino-acid 4-methoxybenzyl esters and their role in various biochemical reactions can provide insights into the utility of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide” in biochemistry (Stelakatos & Argyropoulos, 1970).
Ligand Chemistry and Coordination Complexes
Research on ligand chemistry, particularly involving amine-phenol ligands similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been explored. Studies in this area include the synthesis and characterization of coordination complexes, providing insights into the potential applications of these compounds in coordination chemistry and materials science (Liu et al., 1993).
Nucleic Acid Chemistry
The role of similar compounds in nucleic acid chemistry has been investigated. For instance, research on the synthesis of oligoribonucleotides using 4-methoxybenzyl groups, which are structurally related to “2-(4-Chlorophenyl)ethylamine hydrobromide”, sheds light on their potential applications in nucleic acid synthesis and manipulation (Takaku & Kamaike, 1982).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQHFSDYASAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)



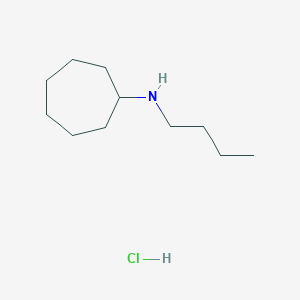
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)
